2-Hexanoylbenzoic acid 2-Hexanoylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 857538-11-5
VCID: VC14454353
InChI: InChI=1S/C13H16O3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

2-Hexanoylbenzoic acid

CAS No.: 857538-11-5

Cat. No.: VC14454353

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

2-Hexanoylbenzoic acid - 857538-11-5

Specification

CAS No. 857538-11-5
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 2-hexanoylbenzoic acid
Standard InChI InChI=1S/C13H16O3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16)
Standard InChI Key FNNFFONWVVWVJD-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)C1=CC=CC=C1C(=O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Hexanoylbenzoic acid has a molecular weight of 220.26 g/mol and the IUPAC name 2-hexanoylbenzoic acid. Its structure features a carboxylic acid group at the benzene ring's ortho position and a hexanoyl side chain, contributing to both hydrophilic and hydrophobic interactions . Key identifiers include:

PropertyValue
CAS Number12731798
Molecular FormulaC₁₃H₁₆O₃
SMILESCCCCCC(=O)C₁=CC=CC=C₁C(=O)O
SolubilitySoluble in dichloromethane, ethyl acetate; slightly soluble in water
Melting PointNot fully characterized

The compound’s log P (octanol/water partition coefficient) is estimated at ~2.52, indicating moderate lipophilicity, which enhances membrane permeability in biological systems .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (ketone), alongside aromatic C-H bends near 700 cm⁻¹ .

  • NMR: ¹H NMR would show a deshielded proton adjacent to the ketone (δ ~3.5 ppm) and aromatic protons (δ ~7.5–8.2 ppm).

Synthesis and Reactivity

Synthetic Routes

2-Hexanoylbenzoic acid is typically synthesized via Friedel-Crafts acylation of benzoic acid derivatives. A common method involves:

  • Protection of the carboxylic acid as a methyl ester to prevent side reactions.

  • Acylation with hexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

  • Deprotection using aqueous NaOH to regenerate the carboxylic acid .

Alternative approaches include oxidative coupling of toluene derivatives, though yields are lower compared to Friedel-Crafts methods .

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation.

  • Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to form secondary alcohols .

Notably, 2-hexanoylbenzoic acid serves as a precursor for phthalide derivatives via intramolecular cyclization under acidic conditions, a reaction critical in synthesizing bioactive heterocycles .

Applications in Organic Synthesis

Heterocycle Formation

Liu et al. (2023) highlighted the utility of 2-acylbenzoic acids in constructing phthalides, isochromanones, and isoindolines . For 2-hexanoylbenzoic acid:

  • Phthalides: Cyclization with dehydrating agents (e.g., P₂O₅) yields 3-alkylphthalides, intermediates in anticoagulant drugs .

  • Quinolones: Condensation with anilines forms 4-quinolone scaffolds, prevalent in antibiotics like ciprofloxacin .

Photolabile Protecting Groups

2-Benzoylbenzoic acid derivatives are effective photoremovable protecting groups for alcohols and thiols. Upon UV irradiation, the hexanoyl chain undergoes Norrish-type cleavage, releasing the protected functional group . This property is exploitable in prodrug design and polymer chemistry.

Industrial and Environmental Considerations

Scalability Challenges

Industrial synthesis faces hurdles in selectivity and cost-efficiency. The Friedel-Crafts acylation generates polyacylated byproducts, necessitating advanced purification techniques (e.g., column chromatography) .

Environmental Impact

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, ion channels) using molecular docking and in vitro assays.

  • Derivative Optimization: Explore halogenation or sulfonation to enhance bioactivity and solubility.

  • Green Chemistry: Develop solvent-free syntheses using microwave irradiation or enzymatic catalysis .

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